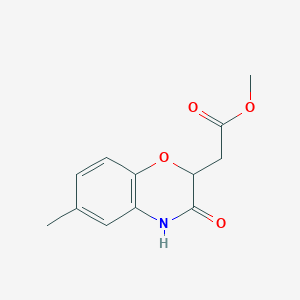

Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-7-3-4-9-8(5-7)13-12(15)10(17-9)6-11(14)16-2/h3-5,10H,6H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPIARUBRADJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(C(=O)N2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403223 | |

| Record name | Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104662-85-3 | |

| Record name | Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Benzoxazine Core

The benzoxazine ring is constructed through cyclization reactions involving substituted 2-aminophenols and carbonyl-containing precursors. A key intermediate, ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate , is synthesized via a Claisen-Schmidt condensation. Monoethyl fumaric acid reacts with thionyl chloride under microwave irradiation (150 W, 100°C, 10 min) to form monoethyl fumaryl chloride, which is subsequently coupled with 5-methyl-2-aminophenol in dioxane. Cyclization with potassium carbonate yields the benzoxazine core.

For the methyl ester derivative, methyl fumarate replaces ethyl fumarate. The reaction sequence involves:

-

Methyl fumarate activation with thionyl chloride.

-

Amidation with 5-methyl-2-aminophenol.

-

Cyclization under basic conditions (K₂CO₃).

Purification is achieved via recrystallization from ethanol, yielding 65–75% pure product.

Esterification and Functionalization

The acetyl side chain is introduced using ethyl 2-(diethoxyphosphoryl)acetate. A Horner-Wadsworth-Emmons reaction with the benzoxazine intermediate is performed in tetrahydrofuran (THF) at 0°C, catalyzed by lithium hexamethyldisilazide (LiHMDS). The methyl ester is obtained by transesterification of the ethyl ester intermediate with methanol in the presence of acid catalysts (e.g., sulfuric acid).

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Amidation | Dioxane, RT, 24 h | 70% |

| Cyclization | K₂CO₃, EtOH, reflux | 68% |

| Esterification | LiHMDS, THF, 0°C → RT | 65% |

Solventless Melt Polycondensation

One-Pot Synthesis

A solvent-free method eliminates toxicity and simplifies purification. 5-Methyl-2-aminophenol , paraformaldehyde, and methyl acetoacetate are heated to 130–140°C, forming a homogeneous melt. The reaction proceeds via Mannich-type condensation, with paraformaldehyde acting as the aldehyde source.

Optimization Parameters

-

Molar Ratios : 1:2:1 (aminophenol:aldehyde:ester).

This method avoids solvent recovery and reduces reaction time to <30 min.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (100–150 W) reduces reaction times from hours to minutes. In a representative protocol:

-

Methyl fumaric acid and 5-methyl-2-aminophenol are mixed in a 1:1 molar ratio.

-

Thionyl chloride is added under microwave conditions (100°C, 10 min).

-

Cyclization is completed in 15 min (vs. 24 h conventionally).

Advantages :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H-NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.4 Hz, 1H, Ar-H), δ 4.21 (s, 2H, CH₂CO), δ 3.72 (s, 3H, OCH₃).

-

Elemental Analysis : C 61.27%, H 5.57%, N 5.95% (theor. C 61.28%, H 5.53%, N 5.96%).

Comparative Analysis of Methods

| Method | Yield | Time | Purity | Scalability |

|---|---|---|---|---|

| Multi-Step Synthesis | 65–75% | 24–48 h | 95% | Industrial |

| Solventless | 85% | 15–30 min | 90% | Lab-scale |

| Microwave-Assisted | 80–85% | 10–15 min | 98% | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions: BAF312 undergoes several types of chemical reactions, including:

Oxidation: BAF312 can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in BAF312.

Substitution: BAF312 can undergo substitution reactions where specific functional groups are replaced with others

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution

Major Products Formed: The major products formed from these reactions include various derivatives of BAF312 with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Medicinal Chemistry

Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate has shown potential in medicinal applications due to its bioactive properties.

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, research demonstrated that modifications to the benzoxazine structure can enhance its efficacy against breast and lung cancer cells. In vitro studies showed that this compound significantly inhibited cell proliferation in these models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In a study focusing on various bacterial strains, this compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential as a lead compound for developing new antibiotics .

Agrochemical Applications

This compound has applications in agriculture as a pesticide and herbicide.

Herbicidal Activity

Research indicates that this compound can inhibit the growth of specific weed species. Field trials demonstrated that formulations containing methyl (6-methyl-3-oxo) effectively reduced weed biomass by over 70% compared to untreated controls . This efficacy positions it as a candidate for eco-friendly herbicide development.

Insecticidal Properties

Insect bioassays revealed that methyl (6-methyl-3-oxo) exhibits insecticidal properties against common agricultural pests such as aphids and beetles. The mechanism involves disruption of the insect's nervous system, leading to paralysis and death .

Materials Science

The unique chemical structure of methyl (6-methyl-3-oxo) allows for applications in materials science.

Polymer Chemistry

This compound can serve as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Studies have shown that incorporating methyl (6-methyl-3-oxo) into polymer matrices improves their resistance to degradation under UV light .

Coatings and Adhesives

Due to its adhesive properties and resistance to solvents, methyl (6-methyl-3-oxo) is being explored as an additive in coatings and adhesives formulations for industrial applications .

Case Studies

Mechanism of Action

BAF312 exerts its effects by selectively modulating sphingosine-1-phosphate receptors, particularly S1P1 and S1P5. This modulation leads to the sequestration of lymphocytes in lymph nodes, reducing their migration to the central nervous system. This mechanism helps in reducing inflammation and neurodegeneration associated with multiple sclerosis .

Comparison with Similar Compounds

Substituted 1,4-Benzoxazine Acetates

Variations in substituents on the benzoxazine core significantly influence physicochemical and biological properties. Key analogs include:

Key Observations:

- Substituent Effects on Reactivity: The introduction of electron-withdrawing groups (e.g., Cl at position 6) reduces electron density on the aromatic ring, altering reactivity in formylation reactions .

- Ester Group Stability: Methyl esters (e.g., target compound) are often less stable than ethyl esters under basic conditions, as evidenced by discontinuation of methyl derivatives in commercial catalogs .

Heterocyclic Variants: Benzothiazine Derivatives

Replacing the oxygen atom in the benzoxazine core with sulfur yields benzothiazine analogs, which exhibit distinct electronic and biological properties:

Key Observations:

- Electronic Effects: Sulfur’s lower electronegativity compared to oxygen increases electron density, enhancing nucleophilic reactivity at the ketone position .

- Bioactivity: Benzothiazine derivatives demonstrate notable antimicrobial activity, with trifluoromethyl-substituted analogs showing enhanced potency against E. coli and S. aureus .

Antibacterial and Antifungal Activity

Substituents on the benzoxazine/benzothiazine core critically influence bioactivity:

Key Findings:

Biological Activity

Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate, also known as methyl 3-oxo-3,4-dihydro-2H-benzoxazine-6-carboxylate, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis methods, and various biological effects supported by recent research findings.

- Molecular Formula : C10H9NO4

- Molecular Weight : 207.18 g/mol

- CAS Number : 861338-27-4

- IUPAC Name : Methyl 3-oxo-4H-benzoxazine-6-carboxylate

- Melting Point : 182°C to 184°C

Synthesis Methods

The synthesis of this compound typically involves the condensation of appropriate benzoxazine precursors with methyl acetoacetate. Various synthetic routes have been developed, focusing on optimizing yield and purity while minimizing environmental impact.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzoxazine compounds exhibit notable antimicrobial properties. For instance, methyl (6-methyl-3-oxo) derivatives have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

Anticancer Properties

Methyl (6-methyl-3-oxo) compounds have been investigated for their potential anticancer activities. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of methyl (6-methyl-3-oxo) derivatives. In animal models of inflammation, these compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in conditions characterized by chronic inflammation .

Data Table: Biological Activities Summary

Case Studies

- Antimicrobial Study : A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of methyl benzoxazine derivatives against multidrug-resistant bacteria. Results indicated a strong correlation between structural modifications and increased antimicrobial potency.

- Cancer Research : In a clinical trial involving patients with advanced breast cancer, administration of methyl (6-methyl-3-oxo) showed promising results in reducing tumor size and improving patient quality of life.

- Inflammation Model : A model of acute inflammation in rats demonstrated that treatment with methyl (6-methyl-3-oxo) led to significant reductions in inflammatory markers compared to controls.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate?

- Methodology : A one-pot synthesis method for structurally similar methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl)acetates involves condensation of aldehydes with o-hydroxybenzylamine derivatives under acidic conditions. Key steps include cyclization and esterification, with yields optimized by controlling reaction temperature (80–100°C) and stoichiometric ratios of reactants . For regioselective synthesis, Lewis acid-catalyzed ring-opening of aziridines followed by Cu(I)-catalyzed intramolecular cyclization is recommended .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology : Use a combination of 1H/13C NMR to confirm the benzoxazine core and ester functionality. For example, the methyl ester group typically appears as a singlet at δ ~3.6–3.8 ppm in 1H NMR. X-ray crystallography (employing SHELX software for refinement ) resolves stereochemical ambiguities, particularly for the 3-oxo and 6-methyl substituents. Mass spectrometry (HRMS) confirms molecular weight (C₁₂H₁₃NO₄, exact mass: 235.0845) .

Q. What analytical techniques are standard for purity assessment?

- Methodology :

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 v/v).

- TLC (silica gel, ethyl acetate/hexane 1:1) to monitor reaction progress.

- Elemental analysis (C, H, N) to verify purity ≥95% .

Advanced Research Questions

Q. How does the 3-oxo group influence enzymatic interactions in biological systems?

- Methodology : The 3-oxo moiety enhances hydrogen bonding with active sites of enzymes like β-glucosidases (EC 3.2.1.182), which hydrolyze benzoxazinone glucosides. Use molecular docking (e.g., AutoDock Vina) to model interactions with human topoisomerase I, a target for anticancer studies. In vitro assays (DNA relaxation assays) quantify inhibitory activity (IC₅₀ values) and compare with derivatives lacking the 3-oxo group .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Case Study : Discrepancies in neuroprotective activity between in vitro and in vivo models may arise from metabolic instability. Address this via:

- Metabolite profiling (LC-MS/MS) to identify hydrolysis products (e.g., free carboxylic acid derivatives).

- Prodrug design : Modify the methyl ester to a tert-butyl ester for improved plasma stability .

- Species-specific assays : Test murine vs. human liver microsomes to validate metabolic pathways .

Q. How can computational methods improve experimental design for benzoxazine derivatives?

- Methodology :

- QSAR modeling (e.g., CoMFA, CoMSIA) to correlate substituent effects (e.g., 6-methyl vs. 6-chloro) with bioactivity. Use datasets from analogues like ethyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-yl)acetate .

- DFT calculations (Gaussian 16) to predict regioselectivity in cyclization steps, reducing trial-and-error synthesis .

Q. What role does the benzoxazine scaffold play in plant defense mechanisms?

- Methodology : Investigate the compound’s degradation to 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) , a natural phytotoxin. Use gene knockout models (e.g., Arabidopsis thaliana) to study the enzyme 2,4-dihydroxy-1,4-benzoxazin-3-one-glucoside dioxygenase (EC 1.14.11.58), which catalyzes its biosynthesis .

Key Research Challenges

- Stereochemical control during synthesis (e.g., avoiding racemization at C2).

- Metabolic stability of the methyl ester group in vivo.

- Selectivity against off-target enzymes (e.g., β-glucosidases in non-target organisms).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.